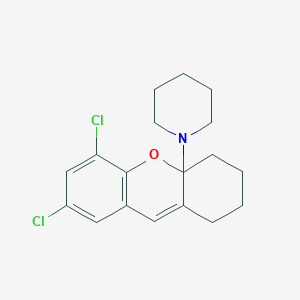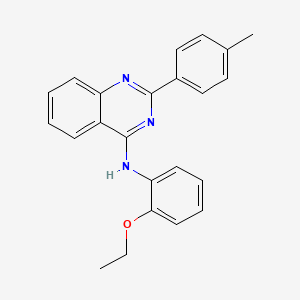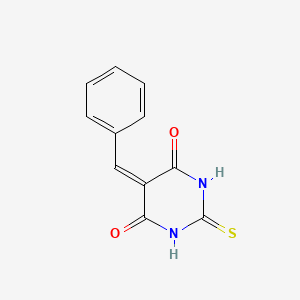![molecular formula C21H18N2O4S B15036709 2-methoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B15036709.png)
2-methoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL PROPIONATE is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-methoxy-3-methylbenzene diazonium chloride with 2-formylcyclohexanone under Japp–Klingemann coupling conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL PROPIONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
2-METHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL PROPIONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL PROPIONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-(3-OXO[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- 2-ETHOXY-4-[(E)-(3-OXO[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- 2-METHOXY-4-[(E)-(6-METHYL-3,7-DIOXO-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
Uniqueness
What sets 2-METHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL PROPIONATE apart from similar compounds is its specific substitution pattern and the presence of the propionate group.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(5-methyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] propanoate |
InChI |
InChI=1S/C21H18N2O4S/c1-4-18(24)27-15-9-8-13(10-16(15)26-3)11-17-20(25)23-14-7-5-6-12(2)19(14)22-21(23)28-17/h5-11H,4H2,1-3H3/b17-11- |
InChI Key |
AZTAORCBVLZJTR-BOPFTXTBSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B15036637.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B15036641.png)
![3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]](/img/structure/B15036644.png)

![7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B15036672.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B15036682.png)


![2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036691.png)
![5-carbamoyl-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B15036699.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15036702.png)

![4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine](/img/structure/B15036723.png)
![(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15036728.png)
